

Technical Support Center: Troubleshooting Low Transfection Efficiency with RM 137-15

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RM 137-15	
Cat. No.:	B10856007	Get Quote

Welcome to the technical support center for the **RM 137-15** Transfection Reagent. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome low transfection efficiency and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is RM 137-15 and how does it work?

RM 137-15 is an ionizable lipid used in the preparation of liposomes for the delivery of nucleic acids (such as mRNA and plasmid DNA) into cells.[1] At physiological pH, the liposomes formulated with **RM 137-15** are neutrally charged, allowing for efficient encapsulation of nucleic acids. Upon entry into the cell through endocytosis, the endosome becomes acidified. This acidic environment protonates **RM 137-15**, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm and exert its biological function. The ability of ionizable lipids to form unstable non-bilayer structures at acidic pH is key for endosomal escape.

Q2: What are the most critical factors for successful transfection with RM 137-15?

The single most important factor in optimizing transfection efficiency is selecting the proper transfection protocol for the cell type being used.[2][3] Key factors include:

• Cell Health and Confluency: Cells should be healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.[4][5]

- Quality of Nucleic Acid: Use high-purity, endotoxin-free nucleic acids. The A260/A280 ratio should be between 1.7 and 1.9.[3][5]
- Ratio of **RM 137-15** to Nucleic Acid: The optimal ratio is highly cell-type dependent and must be determined empirically.[3][5]
- Complex Formation: Proper mixing and incubation of the **RM 137-15** reagent and nucleic acid are crucial for forming effective transfection complexes.[4]

Troubleshooting Guide

Below are common issues encountered during transfection with **RM 137-15** and their potential solutions.

Problem 1: Low Transfection Efficiency

Troubleshooting & Optimization

Check Availability & Pricing

Potential Cause	Recommended Solution
Suboptimal RM 137-15 to DNA Ratio	Titrate the ratio of RM 137-15 to nucleic acid. Start with a 3:1 ratio (μL of reagent to μg of DNA) and test ratios from 1:1 to 5:1.[3][5]
Poor Cell Health	Use cells that are at a low passage number and ensure they are healthy and actively dividing. Plate cells the day before transfection to be at 70-90% confluency.[4][5]
Low-Quality Nucleic Acid	Use a high-quality plasmid purification kit to ensure the DNA is free of endotoxins and contaminants. Verify purity with an A260/A280 ratio between 1.7-1.9.[3][5]
Incorrect Complex Formation	Ensure that the RM 137-15 reagent and nucleic acid are diluted in a serum-free medium before mixing. Incubate the complexes for 15-30 minutes at room temperature to allow for proper formation.[4]
Presence of Serum during Complex Formation	Do not form the transfection complexes in the presence of serum, as it can interfere with complex formation.[6]
Difficult-to-Transfect Cells	Some cell lines are inherently more difficult to transfect. Consider using a positive control (e.g., a GFP-expressing plasmid) to assess baseline transfection efficiency. For very difficult cells, electroporation may be an alternative.[7][8]

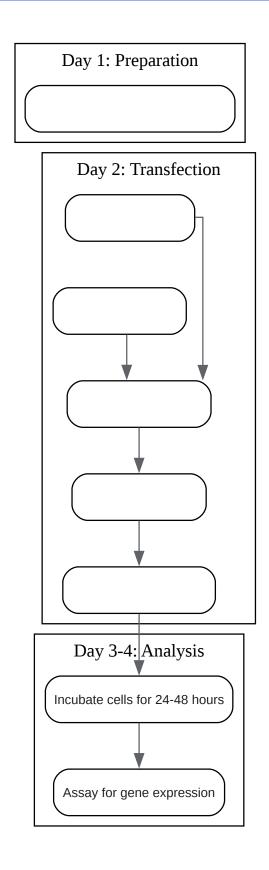
Problem 2: High Cell Toxicity/Death

Potential Cause	Recommended Solution	
High Concentration of Transfection Complex	Reduce the amount of both the RM 137-15 reagent and the nucleic acid, while maintaining the optimal ratio.[9]	
Prolonged Exposure to Transfection Complexes	For sensitive cell lines, reduce the incubation time of the cells with the transfection complexes to 4-6 hours before replacing the medium.[5]	
High Cell Confluency	Transfecting at a confluency greater than 90% can sometimes lead to increased toxicity.	
Inherent Toxicity of the Transfected Gene	If the expressed protein is toxic to the cells, consider using an inducible promoter to control its expression.	

Experimental Protocols

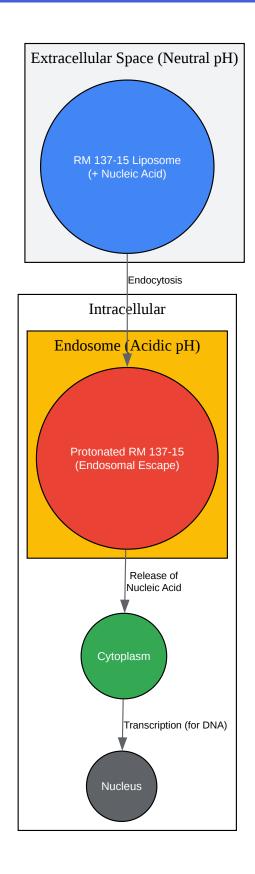
Protocol 1: Optimizing RM 137-15 to DNA Ratio

This protocol is designed to determine the optimal ratio of **RM 137-15** reagent to plasmid DNA for your specific cell type.


- Cell Plating: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
- Prepare DNA and RM 137-15 Dilutions:
 - o In separate sterile tubes, dilute 1 μ g of your plasmid DNA in 50 μ L of serum-free medium (e.g., Opti-MEM® I).
 - \circ In another set of tubes, prepare a dilution series of **RM 137-15** reagent (e.g., 1 μL, 2 μL, 3 μL, 4 μL, 5 μL) in 50 μL of serum-free medium each.
- Complex Formation:
 - Add the diluted DNA to each of the diluted **RM 137-15** reagent tubes.

- Mix gently by pipetting up and down.
- Incubate at room temperature for 20 minutes.
- Transfection:
 - \circ Add the 100 μ L of the transfection complex dropwise to the cells in each well.
 - Gently rock the plate to ensure even distribution.
- Incubation and Assay:
 - Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
 - Assay for gene expression (e.g., fluorescence microscopy for GFP, luciferase assay, or Western blot).

Visualizations



Click to download full resolution via product page

Caption: General experimental workflow for transfection using RM 137-15.

Click to download full resolution via product page

Caption: Mechanism of RM 137-15 mediated transfection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. Optimization of transfection PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific JP [thermofisher.com]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. signagen.com [signagen.com]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific FR [thermofisher.com]
- 9. yeasenbio.com [yeasenbio.com]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Low Transfection Efficiency with RM 137-15]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856007#troubleshooting-low-transfection-efficiency-with-rm-137-15]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com